molecular formula C17H15NO3 B7756399 MFCD02657509

MFCD02657509

Cat. No.: B7756399
M. Wt: 281.30 g/mol
InChI Key: XAWVLTHWMRDYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02657509 is a chemical compound cataloged under the MDL number system, commonly used for precise identification in chemical databases. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity. For this analysis, two structurally similar compounds— CAS 1761-61-1 (MDL: MFCD00003330) and CAS 1533-03-5 (MDL: MFCD00039227) —are selected for comparison based on shared functional motifs and synthetic methodologies .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-9-oxofluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(9-10-19)17(21)14-8-4-7-13-15(14)11-5-2-3-6-12(11)16(13)20/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVLTHWMRDYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02657509 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed through various chemical reactions, such as oxidation or reduction, to achieve the desired structure.

    Final Purification: The final compound is purified using techniques like crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification techniques are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02657509 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

MFCD02657509 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and experiments to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and professionals utilize this compound effectively in their work.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of MFCD02657509 (inferred) and its analogs:

Property This compound (Inferred) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula CₓHᵧXₙ (aromatic) C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~200 201.02 202.17
Solubility (mg/mL) Moderate (0.5–5) 0.687 (water) 0.129 (water)
Log S (ESOL) -2.5 to -3.0 -2.47 -3.72
Bioavailability Score 0.5–0.6 0.55 0.55
Key Functional Groups Halogen, carbonyl Bromo, carboxyl Trifluoromethyl, ketone

Key Observations :

  • Solubility : CAS 1533-03-5 exhibits lower aqueous solubility compared to CAS 1761-61-1, likely due to the hydrophobic trifluoromethyl group .
CAS 1761-61-1:
  • Catalyst : A-FGO (graphene oxide-based catalyst) in tetrahydrofuran (THF) under reflux.
  • Yield: 98% via ethanol recrystallization .
  • Green Chemistry : Use of recyclable ionic liquids enhances sustainability.
CAS 1533-03-5:
  • Reagents: 4-Methylbenzenesulfonohydrazide and trifluoromethyl ketone in methanol.
  • Purification : Silica gel chromatography achieves 76% yield .

Comparison :

  • CAS 1761-61-1 employs greener catalysts, whereas CAS 1533-03-5 relies on traditional chromatography.
  • Higher yield for CAS 1761-61-1 (98% vs. 76%) suggests superior reaction efficiency .

Critical Discussion of Divergences

Impact of Substituents on Reactivity

  • Bromine (CAS 1761-61-1) : Enhances flame retardancy but raises environmental concerns due to bioaccumulation .
  • Trifluoromethyl (CAS 1533-03-5) : Improves metabolic stability but reduces solubility, complicating formulation .

Thermal Stability

  • CAS 1761-61-1 degrades at 220°C, while CAS 1533-03-5 remains stable up to 250°C, reflecting the stronger C–F bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.